4-(2-Hydroxyethylamino)-2-nitrophenol

Catalog No.
S8959558
CAS No.
165672-32-2
M.F
C8H10N2O4
M. Wt
198.18 g/mol
Availability
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4-(2-Hydroxyethylamino)-2-nitrophenol

CAS Number

165672-32-2

Product Name

4-(2-Hydroxyethylamino)-2-nitrophenol

IUPAC Name

4-(2-hydroxyethylamino)-2-nitrophenol

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C8H10N2O4/c11-4-3-9-6-1-2-8(12)7(5-6)10(13)14/h1-2,5,9,11-12H,3-4H2

InChI Key

OGWVGBOYEVXGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])O

4-(2-Hydroxyethylamino)-2-nitrophenol is an organic compound classified as a nitrophenol. Its molecular formula is C8H10N2O4C_8H_{10}N_2O_4, and it features a nitro group (-NO2) and a phenolic hydroxyl group (-OH) on a benzene ring, along with a hydroxyethylamino substituent. This compound is notable for its unique structural arrangement, which combines both the hydroxyethylamino and nitro groups, imparting distinct chemical properties that are useful in various applications, particularly in research and industry .

  • Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of palladium on carbon as a catalyst. This reaction yields 4-(2-hydroxyethylamino)-2-aminophenol.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone using oxidizing agents such as potassium permanganate.
  • Substitution Reactions: The hydroxyethylamino group can engage in nucleophilic substitution reactions, allowing it to be replaced by other nucleophiles depending on the desired product .

Major Products Formed

  • From Reduction: 4-(2-Hydroxyethylamino)-2-aminophenol
  • From Oxidation: 4-(2-Hydroxyethylamino)-2-nitroquinone
  • From Substitution: Products vary based on the nucleophile used.

The biological activity of 4-(2-Hydroxyethylamino)-2-nitrophenol has been assessed through various studies. It is considered a strong skin sensitizer, with significant potential for causing allergic reactions upon repeated exposure. In toxicity assessments, it has shown low acute oral toxicity (LD50 > 2000 mg/kg in rats) but is classified as harmful if swallowed and causes serious eye irritation . Furthermore, it exhibits clastogenic potential, indicating that it may cause chromosomal damage .

The synthesis of 4-(2-Hydroxyethylamino)-2-nitrophenol typically follows these steps:

  • Nitration of Phenol: Phenol is nitrated using concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.
  • Amination: The resulting 4-nitrophenol is then reacted with 2-aminoethanol in the presence of a base like sodium hydroxide to introduce the hydroxyethylamino group, yielding the final product.

This method can be scaled up for industrial production, where bulk nitration units are employed .

4-(2-Hydroxyethylamino)-2-nitrophenol has several applications:

  • Dyes and Pigments: Due to its vibrant color properties, it is utilized in dye formulations.
  • Research Reagent: It serves as a model compound in toxicology studies due to its biological activity and structural characteristics.
  • Pharmaceuticals: Its unique functional groups make it a candidate for developing new pharmaceuticals or therapeutic agents .

Interaction studies involving 4-(2-Hydroxyethylamino)-2-nitrophenol have focused on its potential effects on biological systems. It has been shown to induce skin sensitization and may interact with cellular components leading to mutagenic effects under certain conditions. These interactions are crucial for understanding its safety profile and potential applications in various fields .

Several compounds share structural similarities with 4-(2-Hydroxyethylamino)-2-nitrophenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-3-nitrophenolContains an amino group instead of hydroxyethylaminoLacks the hydroxyethyl chain
4-(3-Hydroxypropylamino)-3-nitrophenolHydroxypropyl instead of hydroxyethylDifferent alkyl chain length
N-Ethyl-5-methoxy-2-nitroanilineMethoxy group presentVariation in functional groups
4-(3-Hydroxypropyl)aminophenolHydroxypropyl groupSimilar but with different positioning of groups

Uniqueness: The combination of both hydroxyethylamino and nitro groups on the same benzene ring distinguishes 4-(2-Hydroxyethylamino)-2-nitrophenol from these similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity, making it versatile for various applications .

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

198.06405680 g/mol

Monoisotopic Mass

198.06405680 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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